molecular formula C14H18ClNO4 B1399419 [2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester CAS No. 1001335-40-5

[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B1399419
CAS No.: 1001335-40-5
M. Wt: 299.75 g/mol
InChI Key: VHDPZRUKRLPEER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as phenylboronic pinacol esters, has been reported . These compounds are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The InChI code for “2-(4-chloro-2-formyl-phenoxy)propanoic acid” is 1S/C10H9ClO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-6H,1H3,(H,13,14) . This provides a standardized way to represent the compound’s molecular structure.

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

This review discusses the occurrence, formation mechanisms, detection methods, and prevention strategies of ethyl carbamate (EC), a compound related to carbamic acid, in foods and beverages. EC is known for its genotoxic and carcinogenic effects and is classified as “probably carcinogenic to humans” by IARC. The review provides detailed insights into the various sources and pathways leading to the formation of EC, offering a comprehensive understanding of its presence in food items and the methods employed to measure and minimize its levels (Weber & Sharypov, 2009).

Biodegradation of Ethyl tert-Butyl Ether

This review summarizes the current knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, a compound structurally related to tert-butyl esters. It highlights the microorganisms capable of degrading ETBE, the enzymatic mechanisms involved, and the potential implications for environmental remediation. The review provides a detailed overview of the aerobic and anaerobic pathways of ETBE degradation and discusses the influence of site-specific conditions and co-contaminants on the biodegradation process (Thornton et al., 2020).

Phthalic Acid Esters in Nature and Their Biological Activities

This review explores the occurrence, biosynthesis, and biological activities of phthalic acid esters (PAEs) in nature. PAEs, structurally related to esters, are commonly used as plasticizers but have also been found in various natural sources. The review discusses the presence of PAEs in plants, algae, and microorganisms, their possible biosynthesis pathways, and their allelopathic, antimicrobial, and insecticidal activities. It provides a comprehensive understanding of PAEs as not only man-made pollutants but also as naturally occurring compounds with potential ecological roles and implications (Huang et al., 2021).

Properties

IUPAC Name

tert-butyl N-[2-(4-chloro-2-formylphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-6-7-19-12-5-4-11(15)8-10(12)9-17/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDPZRUKRLPEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to the method described in Example 1a, (2-bromo-ethyl)-carbamic acid tert-butyl ester (10 g, 44.8 mmol) was reacted with 5-chloro-2-hydroxy-benzaldehyde (7 g, 44.8 mmol), K2CO3 (18.6 g, 134 mmol) and KI (1.48 g, 8.96 mmol) to give title compound as a oil (9.56 g)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
18.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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